Dimethyl furan-2,4-dicarboxylate

描述

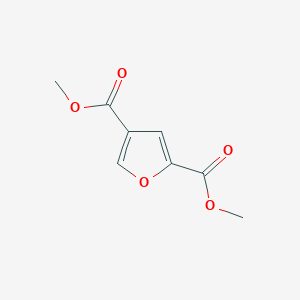

Dimethyl furan-2,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two carboxylate groups at the 2 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl furan-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the oxidative esterification of furan derivatives. For instance, the compound can be prepared by reacting furan with formaldehyde and subsequent oxidation and esterification steps . Another method involves the copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative esterification processes. These processes are optimized for high yield and purity, often employing catalysts such as gold supported on acidic or basic oxides . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

化学反应分析

Types of Reactions: Dimethyl furan-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid.

Reduction: Hydrogenation of the compound can yield tetrahydrofuran derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as ruthenium on HY zeolite are used for hydrogenation reactions.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.

Major Products:

Oxidation: Furan-2,4-dicarboxylic acid.

Reduction: Tetrahydrofuran-2,4-dicarboxylate derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

Materials Science

1.1. Bio-Based Resins

DMFDC can be utilized as a precursor for synthesizing bio-based dimethacrylate resins. These resins are prepared by reacting DMFDC with methacrylic acid, leading to materials that can be used in coatings and adhesives. The resulting dimethacrylate resins exhibit favorable properties such as high thermal stability and mechanical strength. For instance, studies have shown that these bio-derived resins can achieve glass transition temperatures (Tg) ranging from 177 to 209 °C and decomposition temperatures exceeding 359 °C under nitrogen atmosphere conditions .

1.2. Thermosetting Polymers

The incorporation of DMFDC into thermosetting polymer formulations enhances their performance characteristics. By controlling the configuration of the methacrylate end groups during synthesis, researchers can tailor the viscosity and curing properties of the resulting polymers. This control allows for the production of materials with specific mechanical and thermal properties suitable for various industrial applications .

Pharmaceutical Applications

2.1. Metabolite Characterization

DMFDC has been identified as a cryptic metabolite produced by certain microbial strains, such as Streptomyces species. The overproduction of DMFDC has been linked to gene disruption techniques that enhance its yield, providing insights into its potential therapeutic applications . The characterization of DMFDC's physicochemical properties is crucial for evaluating its suitability in drug formulation and delivery systems.

2.2. Drug Development

Research indicates that DMFDC may serve as an intermediate in the synthesis of pharmaceutical compounds or as a stabilizing agent in drug formulations. Its structural features allow for potential interactions with biological targets, making it a candidate for further investigation in drug design processes.

Chemical Synthesis

3.1. Synthesis Pathways

DMFDC can be synthesized through various methods, including disproportionation reactions involving potassium-2-furoate under solvent-free conditions with Lewis acid catalysts . This efficient synthetic route not only yields high purity products but also highlights the versatility of DMFDC as a building block for other chemical entities.

3.2. Green Chemistry

The synthesis of DMFDC aligns with principles of green chemistry, emphasizing the use of renewable resources and minimizing environmental impact. The production process utilizing agricultural residues as starting materials exemplifies sustainable practices in chemical manufacturing .

作用机制

The mechanism of action of dimethyl furan-2,4-dicarboxylate in various reactions involves its functional groups:

Oxidation: The furan ring undergoes oxidative cleavage, leading to the formation of carboxylic acids.

Reduction: Hydrogenation occurs at the double bonds of the furan ring, converting it to a tetrahydrofuran structure.

Substitution: The ester groups are susceptible to nucleophilic attack, leading to the formation of substituted products.

相似化合物的比较

Dimethyl furan-2,4-dicarboxylate can be compared with other similar compounds such as:

Dimethyl furan-2,5-dicarboxylate: Both compounds are used in polymer synthesis, but the position of the carboxylate groups affects their reactivity and properties.

Dimethyl 3,4-furandicarboxylate: This compound has carboxylate groups at the 3 and 4 positions, leading to different chemical behavior and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it a valuable compound in the synthesis of specialized polymers and materials.

生物活性

Dimethyl furan-2,4-dicarboxylate (DMFDC) is a compound that has garnered attention in recent years for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of DMFDC, highlighting its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of furan-2,4-dicarboxylic acid. Its molecular formula is with a molecular weight of 184.15 g/mol. The structural representation is as follows:

The synthesis of DMFDC typically involves the esterification of furan-2,4-dicarboxylic acid using methanol in the presence of an acid catalyst. Recent studies have also explored alternative synthetic routes, including the thermal disproportionation of potassium 2-furoate, which yields both furan-2,5-dicarboxylic acid and DMFDC as by-products .

Antimicrobial Properties

Research has indicated that DMFDC exhibits notable antimicrobial activity. A study involving the soil bacterium S. sahachiroi revealed that genetic disruption of specific pathways led to the accumulation of DMFDC, which was identified as a secondary metabolite with potential antimicrobial properties . The compound demonstrated effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of DMFDC on different cell lines. Notably, one study reported that DMFDC induced cytotoxicity in human peripheral blood mononuclear cells at concentrations exceeding 100 µM. However, it was observed that lower concentrations did not significantly affect cell viability, indicating a dose-dependent relationship .

Potential Applications in Drug Development

The unique structural characteristics of DMFDC have prompted investigations into its potential as a precursor for bioactive compounds. Its structural similarity to other biologically active compounds suggests that it could serve as a scaffold for drug development targeting various diseases. Furthermore, its biosynthetic pathways indicate that it may be derived from polyketide pathways, which are known to yield a variety of bioactive natural products .

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

dimethyl furan-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNZEMZRQVMDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。